Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid
Description
Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid is a chiral β-amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 2-hydroxyphenyl substituent at the β-carbon. This compound serves as a critical building block in peptide synthesis and medicinal chemistry, enabling controlled coupling reactions while protecting reactive functional groups. Its structure combines aromatic hydroxylation with stereochemical specificity (R-configuration), which influences its biochemical interactions and synthetic applications .
These analogs are pivotal in synthesizing heterocyclic scaffolds, enzyme inhibitors, and bioactive peptides .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWISQTDJMMIQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Acids
The amino group of the starting β-amino acid is protected using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine under mild conditions. This step typically proceeds in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0–25°C, 2–4 h | 80–90 | Mild conditions preserve stereochemistry |
Stereochemical Control
The (R)-configuration is typically introduced by:
- Using enantiomerically pure starting materials such as (R)-phenylalanine derivatives.
- Employing chiral catalysts or auxiliaries during key bond-forming steps.
- Enzymatic resolution or kinetic resolution methods to separate enantiomers if racemic mixtures are formed.
Purification and Characterization
Purification is usually performed by:
- Column chromatography on silica gel using dichloromethane/methanol mixtures.
- Recrystallization from ethanol/water or ethyl acetate/hexane mixtures.
Characterization methods include:
- Nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR)
- Infrared spectroscopy (IR)
- High-performance liquid chromatography (HPLC) for purity and enantiomeric excess
- Mass spectrometry (MS)
Industrial and Large-Scale Synthesis Considerations
Industrial synthesis focuses on scalability, cost-efficiency, and reproducibility. Key features include:
- Use of automated reactors allowing precise control of temperature, pH, and reaction time.
- Optimization of solvent systems to maximize yield and minimize waste.
- Implementation of continuous flow chemistry for better control and throughput.
- Advanced purification systems such as preparative HPLC or crystallization under controlled conditions.
Comparative Data Table: Example Synthetic Route for this compound
| Step No. | Reaction Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Amino group Boc protection | Boc₂O, DMAP, THF, 0–25°C, 3 h | 85 | High selectivity, mild conditions |
| 2 | β-Substitution with 2-hydroxyphenyl | Michael addition with 2-hydroxyphenyl acrylate, base (e.g., triethylamine), solvent (THF), reflux | 70–75 | Stereochemistry retained with chiral starting material |
| 3 | Purification | Silica gel chromatography, DCM/MeOH (95:5) | 90 | High purity (>98%) achieved |
Research Findings and Notes
- The hydroxyphenyl group is prone to oxidation; therefore, reactions are often conducted under inert atmosphere or with antioxidants to prevent degradation.
- The Boc protecting group is stable under basic and neutral conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if deprotection is required downstream.
- Maintaining stereochemical purity is critical; chiral HPLC and optical rotation measurements are routinely employed to confirm enantiomeric excess.
- Alternative synthetic pathways may involve enzymatic catalysis or biocatalytic methods, though these are less documented for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxyphenyl derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyphenyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino and carboxyl groups can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their properties, and applications:
Key Comparative Findings
Stereochemical Influence
- The R-configuration in Boc-protected analogs is critical for binding specificity. For example, Boc-(R)-3-amino-3-(4-hydroxyphenyl)propionic acid shows enhanced selectivity in peptide coupling compared to its S-isomer, which may sterically hinder amide bond formation .
Substituent Effects
- Hydroxyl Position: 2-Hydroxyphenyl: Limited direct data, but analogous 3-(2-hydroxyphenyl)propionic acid derivatives are involved in bacterial biodegradation pathways (e.g., coumarin catabolism) . The ortho-hydroxyl group may enhance hydrogen bonding in target enzymes. 3-Hydroxyphenyl: Exhibits higher solubility in polar solvents due to meta-hydroxylation, facilitating its use in aqueous-phase reactions . 4-Hydroxyphenyl: Para-substitution improves stability in oxidative environments, making it suitable for long-term peptide storage .
- Electron-Withdrawing Groups (e.g., F, Cl, NO2): 2-Fluoro and 2-Chloro Derivatives: Enhance electrophilicity at the β-carbon, accelerating cyclization reactions in solid-phase syntheses (e.g., dihydroquinazolinone formation) . 2-Nitro Substitutent: Serves as a reducible group for generating amine intermediates in combinatorial chemistry .
Methoxy Groups :
- The 3-methoxy analog demonstrates increased lipophilicity (logP ~1.5), optimizing blood-brain barrier penetration in CNS-targeted drug candidates .
Biological Activity
Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid (Boc-DOPA) is a synthetic amino acid derivative that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article delves into its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
Boc-DOPA has the molecular formula and a molecular weight of approximately 281.308 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to shield the amino group during peptide synthesis. Its structure closely resembles natural amino acids, which may contribute to its biological activity.
Biological Activity
The biological activity of Boc-DOPA is primarily linked to its structural characteristics, particularly its hydroxyl group, which may enhance binding affinity to various receptors involved in neurotransmission. Key areas of interest include:
- Neurotransmitter Interaction : Preliminary studies suggest that Boc-DOPA may interact with neurotransmitter receptors, potentially influencing synaptic transmission and offering insights into neurological disorders such as Parkinson's disease.
- Peptide Synthesis : As a building block for peptides, Boc-DOPA plays a crucial role in synthesizing bioactive peptides that are essential for drug development .
- Bioconjugation : The compound can facilitate the attachment of drugs to biomolecules, enhancing targeted drug delivery systems .
Synthesis
The synthesis of Boc-DOPA typically involves several steps:
- Protection of the Amino Group : The Boc group is introduced to protect the amino functionality.
- Formation of the Hydroxyphenyl Propionic Acid Backbone : This step involves the coupling of appropriate precursors to form the core structure.
- Purification : The final product is purified using techniques such as chromatography.
Applications
Boc-DOPA's unique properties make it valuable in various research fields:
- Pharmaceutical Development : Its structural similarity to neurotransmitters makes it a candidate for developing drugs targeting neurological disorders.
- Research in Neuroscience : It serves as a tool for studying receptor interactions and signaling pathways, potentially leading to novel therapeutic strategies .
Case Studies and Research Findings
Several studies have explored the biological activity of Boc-DOPA:
- Neurotransmitter Precursor Studies : Research indicates that Boc-DOPA can be converted into D-DOPA, which may serve as a precursor for dopamine synthesis. This conversion is significant in understanding therapeutic approaches for neurodegenerative diseases.
- Peptide Therapeutics : A study highlighted the utility of Boc-DOPA in solid-phase peptide synthesis, demonstrating its effectiveness in creating complex peptides with enhanced stability and bioactivity .
- Binding Affinity Studies : Investigations into Boc-DOPA's interaction with various receptors have shown promising results regarding its binding affinity and specificity, suggesting potential pharmacological applications .
Comparative Analysis
Below is a comparison table highlighting Boc-DOPA against similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|
| This compound | C14H19NO5 | 281.308 g/mol | Neurotransmitter-like properties |
| 3-(2-Hydroxyphenyl)propanoic acid | C9H10O3 | 166.17 g/mol | Primary metabolite; less complex structure |
| D-DOPA | C9H11NO4 | 183.19 g/mol | Direct precursor for dopamine synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
